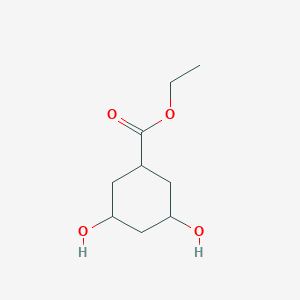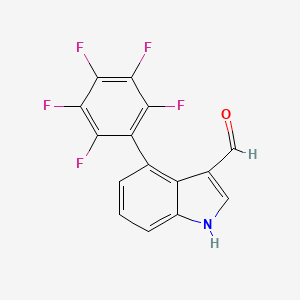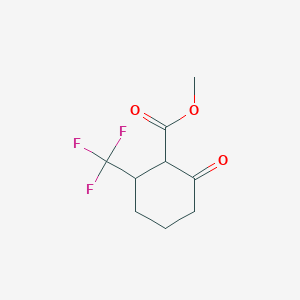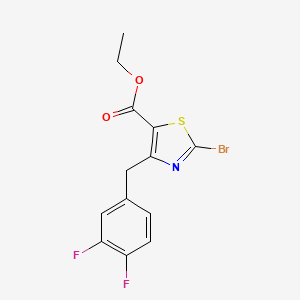
Ethyl 3,5-dihydroxycyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,5-dihydroxycyclohexanecarboxylate is an organic compound with the molecular formula C9H16O4 It is an ester derivative of cyclohexanecarboxylic acid, featuring two hydroxyl groups at the 3 and 5 positions on the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dihydroxycyclohexanecarboxylate typically involves the esterification of 3,5-dihydroxycyclohexanecarboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,5-dihydroxycyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for ester reduction.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield 3,5-dioxocyclohexanecarboxylate or 3,5-dicarboxycyclohexanecarboxylate.
Reduction: Reduction of the ester group forms ethyl 3,5-dihydroxycyclohexanol.
Substitution: Substitution reactions can produce various ethers or esters, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,5-dihydroxycyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of ethyl 3,5-dihydroxycyclohexanecarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,5-dihydroxybenzoate: Similar structure but with a benzene ring instead of a cyclohexane ring.
Ethyl 3,5-dihydroxyphenylacetate: Contains a phenyl group instead of a cyclohexane ring.
Ethyl 3,5-dihydroxycyclopentanecarboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
Ethyl 3,5-dihydroxycyclohexanecarboxylate is unique due to its specific ring structure and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its cyclohexane ring provides a more flexible and less aromatic environment compared to benzene or phenyl rings, influencing its interactions with biological targets.
Eigenschaften
Molekularformel |
C9H16O4 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
ethyl 3,5-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h6-8,10-11H,2-5H2,1H3 |
InChI-Schlüssel |
GRYAKYBPPVAXNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC(CC(C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090100.png)

![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)




![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)
![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)




![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
